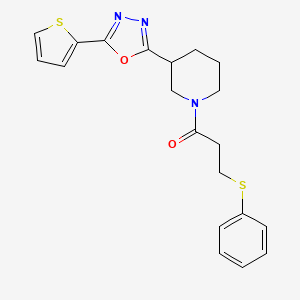

3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one: is a complex organic molecule with a unique structure that combines thiophene and oxadiazole moieties with a phenylthio group attached to a piperidine ring. The intricate design of this compound suggests significant potential for various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one typically begins with the formation of the oxadiazole ring. This can be achieved through the cyclization of hydrazides with acyl chlorides or esters under suitable conditions, such as using phosphorous oxychloride as a catalyst. The subsequent steps involve the introduction of the thiophene ring and the phenylthio group via aromatic substitution reactions, typically using reagents like sodium phenylthiolate. The final step often involves the alkylation of the piperidine ring with a propanone derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production scale-up would focus on optimizing reaction conditions to maximize yield and minimize by-products. This might involve continuous flow synthesis, which can provide better control over reaction parameters and improve efficiency. The use of advanced catalysts and purification methods, such as crystallization and chromatography, would also be crucial in ensuring the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one: undergoes several types of reactions, including:

Oxidation: : The sulfur atom in the phenylthio group can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : The carbonyl group in the propanone moiety can be reduced to an alcohol, usually employing reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : The phenylthio and thiophene groups can participate in electrophilic and nucleophilic substitution reactions, potentially altering the electronic properties and biological activity of the compound.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: : Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

Substitution: : Sodium phenylthiolate, various halogenating agents like bromine or chlorine for electrophilic substitutions, dimethylformamide as a solvent.

Major Products Formed from These Reactions

Sulfoxides and sulfones: from oxidation reactions.

Alcohols: from reduction reactions.

Various substituted derivatives: depending on the nature of the substitution reactions.

Applications De Recherche Scientifique

Biological Applications

The compound exhibits a range of biological activities that make it a subject of interest for pharmaceutical research.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles, including those containing piperidine and phenylthio groups, demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

- Compounds with similar structures have shown effectiveness against breast cancer (MCF7) and colon cancer (HCT116) cells through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of oxadiazole derivatives. The compound under consideration has been evaluated for:

- Antibacterial activity : Demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

- Antifungal activity : Effective against Candida albicans, suggesting its utility in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

- Substituent effects : The presence of electron-donating or withdrawing groups on the phenylthio or thiophene rings can significantly alter the compound's reactivity and biological profile.

- Spatial arrangement : The three-dimensional conformation resulting from piperidine substitution plays a crucial role in receptor binding and interaction.

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds structurally related to 3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one:

Mécanisme D'action

The compound likely exerts its effects through interactions with molecular targets such as enzymes, receptors, or ion channels. The sulfur and nitrogen atoms in its structure can form hydrogen bonds or coordinate with metal ions, modulating the activity of these targets. Additionally, the aromatic rings can engage in π-π stacking interactions, further influencing biological activity.

Comparaison Avec Des Composés Similaires

Similar compounds include other piperidine derivatives and oxadiazole-containing molecules, such as:

5-(Phenyl)-1,3,4-oxadiazole-2-thiol

3-(Phenylthio)-1-(4-piperidinyl)propan-1-one

Thiophene-2-carboxylic acid derivatives

Compared to these, 3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is unique due to its combination of a phenylthio group, a thiophene ring, and an oxadiazole moiety attached to a piperidine ring, offering a distinct set of chemical and biological properties.

Hope this piques your curiosity! What next?

Activité Biologique

The compound 3-(Phenylthio)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a complex organic molecule that incorporates several bioactive functional groups. Its structural components suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

This structure includes:

- A phenylthio group.

- A piperidine ring.

- A thiophene moiety.

- An oxadiazole ring.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

Anticancer Activity

Research indicates that compounds with oxadiazole and thiophene derivatives exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of phenylthio-substituted compounds. The presence of the thiophene and oxadiazole rings enhances the activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The piperidine structure is known for its neuroprotective properties. Compounds containing piperidine rings have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Antioxidant Activity : The presence of thiophene and oxadiazole groups contributes to the compound's ability to scavenge free radicals, thereby providing neuroprotective effects.

Case Studies

Several studies have provided insights into the biological activities of similar compounds:

Propriétés

IUPAC Name |

3-phenylsulfanyl-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c24-18(10-13-26-16-7-2-1-3-8-16)23-11-4-6-15(14-23)19-21-22-20(25-19)17-9-5-12-27-17/h1-3,5,7-9,12,15H,4,6,10-11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUETUODLIBHKJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.